Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide
Description
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system, with a carbaldehyde substituent at the 5-position and two oxygen atoms at the 1,1-positions (sulfone group).
Properties
Molecular Formula |
C9H6O3S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1,1-dioxo-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-6H |
InChI Key |
UGLMWACQKDHXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of benzo[b]thiophene with appropriate reagents to introduce the aldehyde and sulfone groups. For instance, the compound can be synthesized by the reaction of benzo[b]thiophene with sulfonhydrazides and internal alkynes under electrochemical conditions . The reaction conditions typically involve room temperature and constant current electrolysis in undivided cells .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Palladium-Catalyzed C2-Selective Alkenylation
Benzo[b]thiophene 1,1-dioxides undergo Pd(II)-catalyzed oxidative Heck reactions with alkenes (e.g., styrenes, acrylates) to form C2-alkenylated products. While this reaction is demonstrated for analogues like 3-methylbenzo[b]thiophene 1,1-dioxide , the 5-carbaldehyde derivative is expected to follow similar reactivity due to the electron-withdrawing dioxide group.
| Reaction Parameter | Conditions |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | AgOPiv (3 equiv) |
| Solvent | Acetic acid (AcOH) |
| Temperature | 100°C |
| Selectivity | C2-position |
| Key Product | (E)-2-styrylbenzo[b]thiophene 1,1-dioxide |
The reaction proceeds via a mechanism involving C–H bond activation, alkene insertion, and reductive elimination. Products exhibit photoluminescence, suggesting utility in π-conjugated materials .
Functional Group Transformations
The aldehyde group enables classic nucleophilic additions and condensations, though specific examples for this compound are not explicitly documented. Potential reactions include:
-
Grignard Additions : Formation of secondary alcohols.
-
Condensations : Schiff base formation with amines or hydrazines.
-
Cycloadditions : Participation in [4+2] Diels-Alder reactions due to electron-deficient aromatic systems.
Stability and Decomposition
Thermal decomposition produces carbon monoxide, carbon dioxide, and sulfur oxides . The compound is stable under inert atmospheres but may degrade under prolonged heat or strong acidic/basic conditions.
Comparative Reactivity of Derivatives
Scientific Research Applications
Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carbaldehyde 1,1-dioxide is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit enzymes such as cholinesterases and to interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the benzo[b]thiophene 1,1-dioxide core critically influence lipophilicity, solubility, and bioactivity:
* Predicted based on structural analogs; experimental data unavailable in evidence.
Cytotoxic Activity Across Tumor Cell Lines
Cytotoxicity (GI₅₀ values) varies with substituent type and lipophilicity:
| Compound | Cervical (HeLa) | Leukemia (K-562) | Melanoma (M14) | Breast (MCF-7) |
|---|---|---|---|---|
| BTS-1 | 0.8 µM | 1.2 µM | 1.5 µM | 2.0 µM |
| BTS-2 | 0.01 µM | 0.05 µM | 0.02 µM | 0.03 µM |
Key Findings :
Mechanism of Action: tNOX Inhibition
Benzo[b]thiophene 1,1-dioxide derivatives inhibit tNOX, a cancer-specific enzyme overexpressed in tumors. Inhibition is redox-state-dependent:
| Compound | tNOX Inhibition (EC₅₀, Reducing Conditions) | Redox Dependency | Selectivity (tNOX vs. CNOX*) |
|---|---|---|---|
| BTS-2 | 0.1 nM | Yes | High (No CNOX inhibition) |
| Capsaicin | 10 µM | Yes | Moderate |
| EGCG | 50 µM | Yes | Low |
* CNOX: Constitutive NADH oxidase in normal cells .
Key Insights :
- BTS-2’s nanomolar potency under reducing conditions (e.g., 100 µM glutathione) surpasses natural inhibitors like capsaicin and EGCG .
- Unlike diarylsulfonylureas (DSUs), which target a 34 kDa NADH oxidase, BTS derivatives act via competitive binding to tNOX’s quinone site, disrupting electron transfer .
Selectivity and Toxicity Profiles
| Compound | Tumor Cell GI₅₀ (HeLa) | Normal Cell (HLF) GI₅₀ | Therapeutic Index (HLF/HeLa) |
|---|---|---|---|
| BTS-2 | 0.01 µM | >10 µM | >1000 |
| Cisplatin | 0.5 µM | 2 µM | 4 |
Key Findings :
- BTS-2 demonstrates >1000-fold selectivity for tumor cells over normal human lung fibroblasts (HLFs), contrasting sharply with cisplatin’s narrow therapeutic window .
- The carbaldehyde derivative’s selectivity would depend on substituent interactions with tNOX’s redox-sensitive domains.
Comparison with Other Antitumor Agent Classes
Diarylsulfonylureas (DSUs)
Thiophene 1,1-Dioxide Dimers
- Synthesis : Dimerization of brominated thiophene dioxides yields benzo[b]thiophene derivatives (e.g., compounds 8, 9, 10) with varied substituents .
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide?
Answer:
The synthesis of this compound can be achieved through visible-light-mediated reactions or catalyst-free halogenation. For instance, the visible-light-mediated aza Paternò-Büchi reaction between benzo[d]isothiazole 1,1-dioxide and alkenes has been used to generate structurally related benzo-fused thiazepine dioxides . Additionally, catalyst-free oxyhalogenation of alkynes with N–X reagents offers a trans-selective route to functionalized derivatives, such as (E)-3-((2-iodo-1-phenylpent-1-en-1-yl)oxy)benzo[d]isothiazole 1,1-dioxide, which may inform analogous strategies for this compound .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and oxidation states.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography: Resolving crystal structures of intermediates (e.g., benzo[d]isothiazole derivatives) to confirm regiochemistry .
- Melting Point Analysis: Critical for purity assessment, as seen in related compounds with defined melting ranges (e.g., 53–54°C for 1-benzothiophene-5-carbaldehyde) .
Advanced: How does the redox state of the cellular environment influence the biological activity of this compound derivatives?
Answer:
Derivatives such as benzo[b]thiophenesulphonamide 1,1-dioxide (BTS) exhibit redox-dependent inhibition of tumor-associated NADH oxidase (tNOX). Under reducing conditions, BTS-2 (a lipophilic derivative) inhibits tNOX with an EC₅₀ of ~0.1 nM by targeting quinone-binding motifs or cysteine residues in enzyme active sites. In contrast, oxidizing conditions negate this inhibition, suggesting a thiol-disulfide interchange mechanism . This redox sensitivity underscores the importance of cellular redox profiling when designing in vitro assays.
Advanced: What structural features of this compound enhance its inhibitory potency against therapeutic targets like STAT3?
Answer:
Key structural modifications include:
- C2–C3 Double Bond: Essential for reactivity with thiol groups in enzyme active sites. Saturation (e.g., dihydro derivatives) abolishes activity .
- Lipophilic Side Chains: Substituents like N-(2-phenylethyl) improve membrane permeability and cytotoxic potency against tumor cells (e.g., HeLa, K-562) .
- Sulphonamide Functionalization: Enhances binding to tNOX quinone sites, mimicking natural substrates like ubiquinone .
Advanced: How do this compound derivatives induce apoptosis in cancer cells?
Answer:
These derivatives trigger reactive oxygen species (ROS) overproduction by inhibiting tNOX, a growth-related oxidase. ROS accumulation disrupts mitochondrial membrane potential, activating caspase-dependent apoptosis. Pre-treatment with antioxidants like N-acetylcysteine blocks this effect, confirming ROS-mediated cytotoxicity . Comparative studies with doxorubicin (a tNOX inhibitor) show similar EC₅₀ values (~0.7 nM), suggesting overlapping mechanisms .
Basic: What safety precautions are advised when handling this compound in the laboratory?
Answer:
While specific safety data for this compound are limited, general protocols for benzothiophene derivatives include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and EN 166-compliant eye protection .
- Ventilation: Use fume hoods to avoid inhalation of aerosols/dust.
- Storage: Keep in sealed containers under dry conditions to prevent hydrolysis .
Advanced: What computational or structural biology approaches can elucidate the binding interactions of this compound with enzymes like tNOX?
Answer:
- Molecular Docking: Model interactions with tNOX quinone-binding motifs (e.g., EEMTE sequence) to predict binding affinity .
- Site-Directed Mutagenesis: Validate key residues (e.g., cysteines) by creating tNOX mutants and testing inhibition .
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics between derivatives and purified tNOX .
Basic: What are the documented applications of this compound in non-oncological research?
Answer:
Beyond oncology, derivatives have been explored as:
- Anti-fibrotic Agents: STAT3 inhibitors for idiopathic pulmonary fibrosis (IPF) via JAK/STAT pathway modulation .
- Enzyme Probes: Tools to study redox-sensitive enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) in inflammatory models .
Advanced: How can researchers resolve contradictions in reported bioactivity data across cell lines?
Answer:
- Redox Profiling: Measure intracellular glutathione (GSH/GSSG) ratios to contextualize redox-dependent activity .
- Isoform Specificity: Differentiate tNOX (cancer-specific) from constitutive NOX (CNOX) using siRNA knockdowns .
- Dose-Response Curves: Account for cell line variability in drug efflux (e.g., BCRP/ABCG2 expression) .
Advanced: What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
